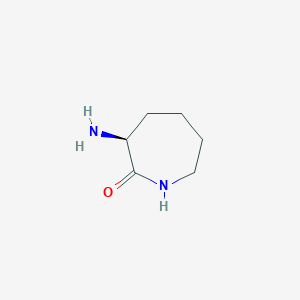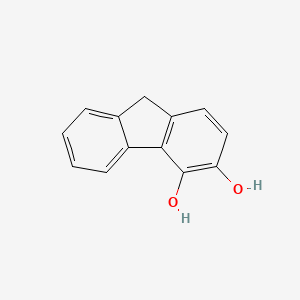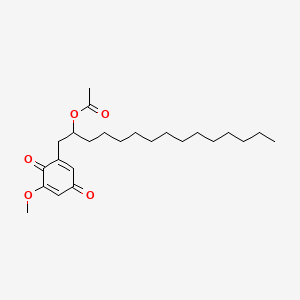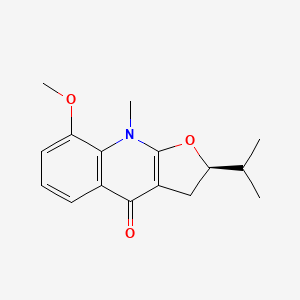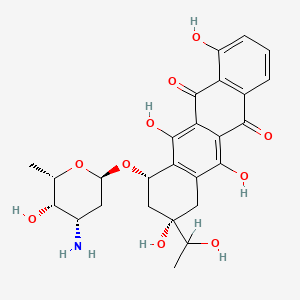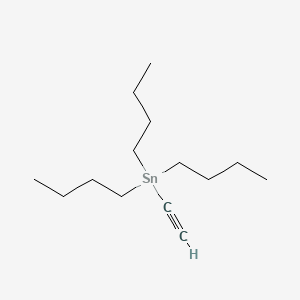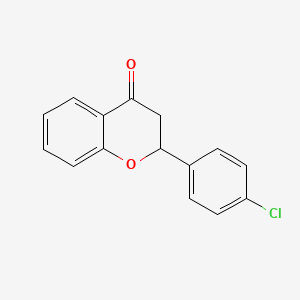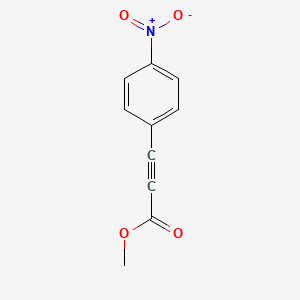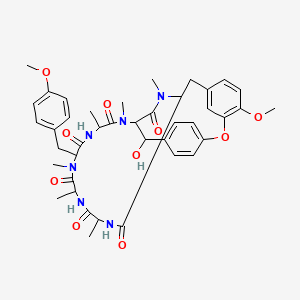
Bouvardin, methyl ether (B613763K151)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methylbouvardin is a natural product found in Bouvardia ternifolia with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Synthesis
Bouvardin has been identified as an inhibitor of protein synthesis in eukaryotic cells. It acts on the 80 S ribosome, interfering with the binding and translocation activities of EF1 and EF2. This inhibition is distinct from other protein synthesis inhibitors, as bouvardin affects both the EF1-dependent binding of aminoacyl-tRNA and the EF2-dependent translocation of peptidyl-tRNA (Zalacain, Zaera, Vazquez, & Jimenez, 1982).
Antitumor Activity
Bouvardin exhibits significant antitumor activity, particularly against P388 murine leukemia and B16 melanoma. It inhibits the synthesis of protein, DNA, and RNA in P388 cells, with the most substantial effect observed on protein synthesis. However, it does not inhibit protein degradation in these leukemia cells (Chitnis, Alate, & Menon, 1981).
Microbial Transformations
Bouvardin undergoes microbial transformations, such as conversion to O-desmethylbouvardin and bouvardin catechol, by various microbial strains including Streptomyces rutgersensis and Aspergillus ochraceous (Petroski, Bates, Linz, & Rosazza, 1983).
Effect on Cell Cycle Progression
In studies with Chinese hamster cells, Bouvardin was found to inhibit cell cycle progression, even at low concentrations. It seems to uniformly arrest cell progression throughout the entire cell cycle without causing significant cytotoxicity. This property raises questions about its potential as a chemotherapeutic agent (Tobey, Orlicky, Deaven, Rall, & Kissane, 1978).
Mass Spectrometry Analysis
The fast atom bombardment mass spectra of bouvardin and its analogs have been analyzed, revealing unique fragmentation patterns due to the presence of a phenolic bridged tyrosine moiety. This analysis contributes to the understanding of the structure and potential antitumor properties of bouvardin and its derivatives (Slowikowski & Schram, 1985).
Eigenschaften
CAS-Nummer |
70840-66-3 |
|---|---|
Produktname |
Bouvardin, methyl ether (B613763K151) |
Molekularformel |
C41H50N6O10 |
Molekulargewicht |
786.9 g/mol |
IUPAC-Name |
17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C41H50N6O10/c1-22-36(49)43-23(2)39(52)45(4)30(19-25-9-14-28(55-7)15-10-25)38(51)44-24(3)40(53)47(6)34-35(48)27-12-16-29(17-13-27)57-33-21-26(11-18-32(33)56-8)20-31(37(50)42-22)46(5)41(34)54/h9-18,21-24,30-31,34-35,48H,19-20H2,1-8H3,(H,42,50)(H,43,49)(H,44,51) |
InChI-Schlüssel |
WASXNYRXXQONPG-PASMDGQESA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CO |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CO |
Synonyme |
6-O-methylbouvardin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




